(Z)-4-(4-(dimethylamino)benzylidene)-1-(2,4-dimethylphenyl)-2-(2-fluorophenyl)-1H-imidazol-5(4H)-one
Description
(Z)-4-(4-(dimethylamino)benzylidene)-1-(2,4-dimethylphenyl)-2-(2-fluorophenyl)-1H-imidazol-5(4H)-one is a structurally complex imidazolone derivative characterized by a Z-configuration benzylidene moiety, a 2,4-dimethylphenyl group at position 1, and a 2-fluorophenyl substituent at position 2. The dimethylamino group on the benzylidene fragment enhances electron-donating properties, which may influence photophysical behavior and biological interactions . This compound belongs to a class of arylidene-imidazolones, which are widely studied for their diverse applications, including as fluorescent probes, cytotoxic agents, and electroluminescent materials . Synthesis typically involves condensation reactions, cyclodehydration, or one-pot methodologies, as seen in related imidazolone derivatives .
Properties
IUPAC Name |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-(2,4-dimethylphenyl)-2-(2-fluorophenyl)imidazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O/c1-17-9-14-24(18(2)15-17)30-25(21-7-5-6-8-22(21)27)28-23(26(30)31)16-19-10-12-20(13-11-19)29(3)4/h5-16H,1-4H3/b23-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIRNVKRHXPSDM-KQWNVCNZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NC(=CC3=CC=C(C=C3)N(C)C)C2=O)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=N/C(=C\C3=CC=C(C=C3)N(C)C)/C2=O)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-4-(4-(dimethylamino)benzylidene)-1-(2,4-dimethylphenyl)-2-(2-fluorophenyl)-1H-imidazol-5(4H)-one, with the CAS number 1322305-10-1, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, structural properties, and biological activities, particularly focusing on its antibacterial and anticancer properties.
- Molecular Formula : C26H24FN3O
- Molecular Weight : 413.5 g/mol
- Structure : The compound features an imidazole ring substituted with various aromatic groups, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate aldehydes and amines under acidic or basic conditions. A common method includes using Schiff base formation, where the dimethylamino benzaldehyde is reacted with a suitable amine to form the imidazole derivative. The reaction conditions often involve refluxing in solvents like ethanol or methanol.
Antibacterial Activity
Recent studies have explored the antibacterial properties of similar imidazole derivatives. For instance, derivatives synthesized from (Z)-4-benzylidene-2-methyl-oxazol-5(4H)-one exhibited significant activity against various bacterial strains, including Escherichia coli and Bacillus subtilis, outperforming standard antibiotics like streptomycin .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| (Z)-4-(dimethylamino)benzylidene derivative | E. coli | 15 |
| (Z)-4-(dimethylamino)benzylidene derivative | B. subtilis | 18 |
Anticancer Activity
The anticancer potential of imidazole derivatives has been documented in various studies. For example, compounds similar to (Z)-4-(4-(dimethylamino)benzylidene)-1H-imidazol-5(4H)-one have shown significant growth inhibition in cancer cell lines such as SNB-19 and OVCAR-8. The percent growth inhibition (PGI) observed in these studies ranged from 50% to over 86% depending on the specific derivative and concentration used .
| Cell Line | PGI (%) |
|---|---|
| SNB-19 | 86.61 |
| OVCAR-8 | 85.26 |
| NCI-H40 | 75.99 |
The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, which are essential for binding to target sites within bacterial cells or cancer cells.
Case Studies
- Antibacterial Efficacy : A study published in Der Pharma Chemica demonstrated that synthesized imidazole derivatives showed promising antibacterial activity against multi-drug resistant strains, indicating their potential as new therapeutic agents .
- Anticancer Studies : Research conducted on related compounds indicated a mechanism involving apoptosis induction in cancer cells, leading to cell cycle arrest at the G1 phase. This suggests that the compound may function as a chemotherapeutic agent by disrupting normal cellular processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and electronic properties of imidazolones are highly dependent on substituents. Key structural analogs and their comparative features are summarized below:
Key Observations :
- Electron-donating groups (e.g., dimethylamino) enhance fluorescence and electronic delocalization, making the target compound suitable for optoelectronic applications .
- Bulky substituents like 2,4-dimethylphenyl may improve metabolic stability but reduce solubility compared to smaller groups (e.g., methyl in ).
- Halogenated aryl groups (e.g., 2-fluorophenyl in the target vs. 4-bromophenyl in ) modulate lipophilicity and bioactivity.
Insights :
- The dimethylamino-benzylidene moiety in the target compound contributes to potent cytotoxicity, likely via intercalation or redox cycling .
- Antibacterial activity is more pronounced in analogs with methylthio or bromophenyl groups, suggesting electronegative substituents enhance microbial targeting .
Electronic and Spectral Properties
The electronic behavior of the target compound distinguishes it from analogs:
| Property | Target Compound | Carbazole Derivative () | Difluoroboryl Derivative () |
|---|---|---|---|
| λₐᵦₛ (nm) | 480 | 520 | 620 |
| Fluorescence Quantum Yield | 0.45 | 0.32 | 0.18 |
| Application | Electroluminescent layers | OLEDs | Bioimaging |
Analysis :
- The target compound’s absorption at 480 nm aligns with its use in visible-light-emitting devices, whereas carbazole derivatives (λₐᵦₛ = 520 nm) are better suited for red-emitting applications .
- Lower quantum yields in difluoroboryl analogs () may stem from heavier atom effects or reduced conjugation efficiency.
Comparison :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
